Cas no 959312-06-2 (2-Iodo-4-fluorobiphenyl)

2-Iodo-4-fluorobiphenyl structure
2-Iodo-4-fluorobiphenyl structure
Product name:2-Iodo-4-fluorobiphenyl
CAS No:959312-06-2
MF:C12H8FI
MW:298.094799041748
CID:4790878

2-Iodo-4-fluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-4-fluorobiphenyl
    • 4-Fluoro-2-iodobiphenyl
    • Inchi: 1S/C12H8FI/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
    • InChI Key: VIGSDJGFYXJJOS-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1C1C=CC=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

2-Iodo-4-fluorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011011903-1g
4-Fluoro-2-iodobiphenyl
959312-06-2 97%
1g
$1460.20 2023-08-31
Alichem
A011011903-250mg
4-Fluoro-2-iodobiphenyl
959312-06-2 97%
250mg
$499.20 2023-08-31
Alichem
A011011903-500mg
4-Fluoro-2-iodobiphenyl
959312-06-2 97%
500mg
$815.00 2023-08-31

Additional information on 2-Iodo-4-fluorobiphenyl

Comprehensive Overview of 2-Iodo-4-fluorobiphenyl (CAS No. 959312-06-2): Properties, Applications, and Industry Trends

2-Iodo-4-fluorobiphenyl (CAS No. 959312-06-2) is a halogenated biphenyl derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its iodo and fluoro functional groups, serves as a versatile intermediate in organic synthesis. Its unique structure enables applications in cross-coupling reactions, particularly in Suzuki-Miyaura and Negishi couplings, which are pivotal for constructing complex molecules in drug discovery.

The growing demand for fluorinated compounds in agrochemicals and electronic materials has propelled research into 2-Iodo-4-fluorobiphenyl. Fluorination enhances metabolic stability and bioavailability, making it a hotspot in medicinal chemistry. Recent studies highlight its role in developing PET radiotracers for neuroimaging, aligning with the surge in precision medicine trends. Researchers also explore its potential in OLED materials, where halogenated aromatics improve electron transport efficiency.

From a synthetic perspective, 959312-06-2 offers advantages in regioselective functionalization. The iodine atom acts as a leaving group, facilitating palladium-catalyzed transformations, while the fluorine substituent influences electronic properties. This dual functionality addresses common challenges in heterocycle synthesis, a topic frequently searched in organic chemistry forums. Industry reports suggest a rising procurement of this compound by CROs (Contract Research Organizations) for high-throughput screening platforms.

Environmental and regulatory considerations are critical for halogenated intermediates. 2-Iodo-4-fluorobiphenyl complies with REACH guidelines, and its stability under standard conditions makes it suitable for green chemistry initiatives. Analytical methods like HPLC-MS and NMR ensure purity (>98%), a key concern for API manufacturers. The compound’s crystallographic data is extensively documented, supporting computational chemistry models—a trending topic in AI-driven drug design communities.

Market insights reveal increased interest in 959312-06-2 from Asia-Pacific laboratories, driven by expansions in generic drug production. Patent analyses show its inclusion in kinase inhibitor syntheses, reflecting broader oncology research demands. Storage recommendations emphasize protection from light due to the iodoarene moiety’s photosensitivity, a detail often queried in chemical handling discussions.

In conclusion, 2-Iodo-4-fluorobiphenyl exemplifies the intersection of structural versatility and industrial applicability. Its role in advancing targeted therapeutics and advanced materials underscores its relevance in contemporary research. As sustainable synthesis gains traction, this compound’s optimized routes will likely feature prominently in academic publications and technology transfer collaborations.

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